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Compound of Interest

Compound Name:
2-Cyclopropylquinoline-4-

carboxylic acid

Cat. No.: B044906 Get Quote

This technical guide provides a comprehensive overview of the chemical, physical, and

biological properties of 2-Cyclopropylquinoline-4-carboxylic acid, tailored for researchers,

scientists, and drug development professionals. This document consolidates available data on

its synthesis, potential therapeutic applications, and underlying mechanisms of action.

Chemical and Physical Properties
2-Cyclopropylquinoline-4-carboxylic acid is a solid, heterocyclic compound belonging to the

quinoline carboxylic acid class. Its core structure features a quinoline ring system substituted

with a cyclopropyl group at the 2-position and a carboxylic acid at the 4-position.

Table 1: Physicochemical Properties of 2-Cyclopropylquinoline-4-carboxylic acid
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Property Value Source

Molecular Formula C₁₃H₁₁NO₂
--INVALID-LINK--, --INVALID-

LINK--

Molecular Weight 213.24 g/mol
--INVALID-LINK--, --INVALID-

LINK--

CAS Number 119778-64-2 --INVALID-LINK--

Appearance Off-white to light yellow solid --INVALID-LINK--

Melting Point 212 °C (with decomposition) --INVALID-LINK--

Boiling Point (Predicted) 400.1 ± 45.0 °C --INVALID-LINK--

pKa (Predicted) 1.15 ± 0.10 --INVALID-LINK--

Purity 95% - 98%
--INVALID-LINK--, --INVALID-

LINK--

Solubility: While specific quantitative solubility data is not readily available, based on the

properties of similar carboxylic acids, it is expected to be soluble in organic solvents such as

dimethyl sulfoxide (DMSO) and ethanol, with limited solubility in water.

Spectral Data: 1H NMR, IR, and mass spectrometry data for 2-Cyclopropylquinoline-4-
carboxylic acid are available through specialized chemical databases such as ChemicalBook.

[1]

Synthesis of 2-Cyclopropylquinoline-4-carboxylic
acid
The synthesis of 2-Cyclopropylquinoline-4-carboxylic acid can be achieved through

established methods for quinoline-4-carboxylic acid synthesis, primarily the Doebner and

Pfitzinger reactions.

Doebner Reaction
The Doebner reaction is a three-component reaction involving an aniline, an aldehyde (in this

case, cyclopropanecarboxaldehyde), and pyruvic acid.[2][3]
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Experimental Protocol (Adapted from general Doebner reaction procedures):

Reaction Setup: In a round-bottom flask, dissolve aniline (1 equivalent) and

cyclopropanecarboxaldehyde (1.1 equivalents) in a suitable solvent such as ethanol or acetic

acid.

Addition of Pyruvic Acid: To the stirred solution, add pyruvic acid (1 equivalent).

Heating: Heat the reaction mixture to reflux for several hours. The reaction progress can be

monitored by thin-layer chromatography (TLC).

Work-up: After completion, cool the reaction mixture to room temperature. The product may

precipitate upon cooling and can be collected by filtration.

Purification: The crude product can be purified by recrystallization from an appropriate

solvent system (e.g., ethanol/water) to yield pure 2-Cyclopropylquinoline-4-carboxylic
acid.

Doebner Reaction Workflow
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Pfitzinger Reaction
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The Pfitzinger reaction involves the condensation of isatin with a carbonyl compound

containing an α-methylene group (in this case, cyclopropyl methyl ketone) in the presence of a

strong base.[1][4]

Experimental Protocol (Adapted from general Pfitzinger reaction procedures):

Base Preparation: Prepare a solution of a strong base, such as potassium hydroxide, in a

suitable solvent like ethanol.

Isatin Addition: Add isatin to the basic solution and stir until the isatin dissolves and the ring

opens to form the potassium salt of isatinic acid.

Carbonyl Compound Addition: Add cyclopropyl methyl ketone to the reaction mixture.

Heating: Heat the mixture to reflux for an extended period (typically 12-24 hours). Monitor

the reaction by TLC.

Work-up: After the reaction is complete, cool the mixture and remove the solvent under

reduced pressure. Dissolve the residue in water and wash with an organic solvent (e.g.,

diethyl ether) to remove unreacted ketone.

Precipitation: Acidify the aqueous layer with an acid (e.g., acetic acid or dilute HCl) to

precipitate the product.

Isolation and Purification: Collect the precipitate by filtration, wash with water, and dry. The

crude product can be recrystallized to obtain pure 2-Cyclopropylquinoline-4-carboxylic
acid.
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Pfitzinger Reaction Workflow
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Pfitzinger Reaction for 2-Cyclopropylquinoline-4-carboxylic acid Synthesis

Biological Activity and Potential Applications
Quinoline-4-carboxylic acid derivatives are a well-established class of compounds with a broad

spectrum of biological activities. While specific data for the 2-cyclopropyl derivative is limited,

its potential activities can be inferred from related compounds.

Dihydroorotate Dehydrogenase (DHODH) Inhibition
A significant area of research for quinoline-4-carboxylic acids is their role as inhibitors of

dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine biosynthesis

pathway.[5][6] Inhibition of DHODH can deplete the cellular pool of pyrimidines, which are

essential for DNA and RNA synthesis, thereby halting cell proliferation. This mechanism makes

DHODH an attractive target for the development of anticancer and immunosuppressive agents.

Several 2-substituted quinoline-4-carboxylic acid derivatives have shown potent DHODH

inhibitory activity with IC₅₀ values in the nanomolar range.[5]

Experimental Protocol: DHODH Inhibition Assay (General)

A common method to assess DHODH inhibition is a spectrophotometric assay that measures

the reduction of a substrate, typically 2,6-dichloroindophenol (DCIP), by the enzyme.
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Enzyme Preparation: Recombinant human DHODH is purified and prepared at a suitable

concentration.

Reaction Mixture: A reaction buffer is prepared containing a suitable pH buffer (e.g., Tris-

HCl), a detergent (e.g., Triton X-100), coenzyme Q10, and L-dihydroorotic acid.

Inhibitor Addition: The test compound, 2-Cyclopropylquinoline-4-carboxylic acid, is

dissolved in DMSO and added to the reaction mixture at various concentrations.

Enzyme Initiation: The reaction is initiated by the addition of the DHODH enzyme.

Measurement: The rate of DCIP reduction is monitored by measuring the decrease in

absorbance at a specific wavelength (e.g., 600 nm) over time using a spectrophotometer.

Data Analysis: The IC₅₀ value, the concentration of the inhibitor required to reduce the

enzyme activity by 50%, is calculated from the dose-response curve.

Anti-inflammatory Activity
Quinoline derivatives have demonstrated anti-inflammatory properties, potentially through the

modulation of key inflammatory signaling pathways such as the NF-κB pathway.[7]

Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a

pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.

Cell Culture: Macrophage cell lines (e.g., RAW 264.7) are cultured in a suitable medium.

Cell Seeding: Cells are seeded in 96-well plates and allowed to adhere overnight.

Compound Treatment: The cells are pre-treated with various concentrations of 2-
Cyclopropylquinoline-4-carboxylic acid for 1-2 hours.

LPS Stimulation: The cells are then stimulated with LPS (e.g., 1 µg/mL) to induce an

inflammatory response.

Incubation: The plates are incubated for 24 hours.
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Nitrite Measurement (Griess Assay): The concentration of nitrite, a stable product of NO, in

the cell culture supernatant is measured using the Griess reagent. The absorbance is read at

approximately 540 nm.

Data Analysis: The percentage of NO production inhibition is calculated relative to the LPS-

stimulated control, and the IC₅₀ value is determined.

Antimicrobial Activity
The quinoline scaffold is a core component of many antimicrobial agents. Quinoline-4-

carboxylic acids have been reported to exhibit antibacterial activity against both Gram-positive

and Gram-negative bacteria.[8]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth

of a microorganism.

Bacterial Strains: A panel of clinically relevant bacterial strains is selected.

Inoculum Preparation: Bacterial cultures are grown to a specific optical density and then

diluted to a standardized concentration.

Compound Dilution: A serial dilution of 2-Cyclopropylquinoline-4-carboxylic acid is

prepared in a suitable broth medium in a 96-well plate.

Inoculation: Each well is inoculated with the standardized bacterial suspension.

Incubation: The plates are incubated at an appropriate temperature (e.g., 37 °C) for 18-24

hours.

MIC Determination: The MIC is determined as the lowest concentration of the compound at

which no visible bacterial growth is observed.

Potential Signaling Pathways
Based on the activities of related quinoline derivatives, 2-Cyclopropylquinoline-4-carboxylic
acid may modulate several key signaling pathways.
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NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a central

regulator of inflammation. Some quinoline derivatives have been shown to inhibit this pathway,

thereby reducing the expression of pro-inflammatory genes.[9]
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Potential Inhibition of the NF-κB Signaling Pathway
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STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is another crucial

regulator of cell proliferation and survival, and its aberrant activation is common in many

cancers. Some quinoline-4-carboxylic acid derivatives have been identified as inhibitors of

STAT3 signaling.[10]
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Potential Inhibition of the STAT3 Signaling Pathway
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Conclusion
2-Cyclopropylquinoline-4-carboxylic acid is a versatile compound with significant potential

for further investigation in drug discovery and development. Its synthesis is achievable through

well-established chemical reactions. Based on the known biological activities of the quinoline-4-

carboxylic acid scaffold, this compound warrants further exploration as a potential inhibitor of

DHODH for anticancer and immunosuppressive applications, as well as for its anti-

inflammatory and antimicrobial properties. Future research should focus on obtaining

quantitative biological data for this specific molecule to fully elucidate its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b044906#what-are-the-properties-of-2-
cyclopropylquinoline-4-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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